4-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)butanamide
CAS No.:
Cat. No.: VC14765517
Molecular Formula: C19H17N3OS
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H17N3OS |
---|---|
Molecular Weight | 335.4 g/mol |
IUPAC Name | 4-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)butanamide |
Standard InChI | InChI=1S/C19H17N3OS/c23-18(21-14-9-8-13-10-11-20-16(13)12-14)6-3-7-19-22-15-4-1-2-5-17(15)24-19/h1-2,4-5,8-12,20H,3,6-7H2,(H,21,23) |
Standard InChI Key | SOTCSEORUUNFAU-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)CCCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Introduction
Chemical Identity and Structural Characteristics
4-(1,3-Benzothiazol-2-yl)-N-(1H-indol-6-yl)butanamide is characterized by a butanamide backbone linking a benzothiazole moiety at the C4 position and an indole group substituted at the N6 position. The molecular formula is CHNOS, with a molecular weight of 392.48 g/mol. Key structural features include:
-
Benzothiazole ring: A bicyclic structure comprising a benzene fused to a thiazole, contributing to π-π stacking interactions and electron-rich regions for receptor binding .
-
Indole substituent: The 1H-indol-6-yl group introduces hydrogen-bonding capabilities via the NH group and planar aromaticity, enhancing interactions with hydrophobic enzyme pockets .
-
Butanamide linker: A four-carbon chain providing conformational flexibility, critical for optimizing binding affinity and pharmacokinetic properties .
Table 1: Physicochemical Properties of Analogous Benzothiazole-Indole Hybrids
Property | Value (Analogous Compound) | Source Compound |
---|---|---|
Molecular Weight | 363.5 g/mol | |
Melting Point | 220–222°C | |
LogP (Partition Coefficient) | 3.2 ± 0.3 | Estimated via QSAR |
Aqueous Solubility | 0.12 mg/mL (pH 7.4) |
Synthesis and Optimization Strategies
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)butanamide follows multi-step organic protocols, typically involving:
-
Benzothiazole Core Formation: Cyclization of 2-aminothiophenol with carboxylic acid derivatives under acidic conditions yields the benzothiazole moiety .
-
Indole Substitution: Introducing the indole group at the N6 position via Ullmann coupling or nucleophilic aromatic substitution, often catalyzed by palladium or copper complexes.
-
Amide Bond Formation: Coupling the benzothiazole-indole intermediate with butanoic acid chloride using coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyluronium), which achieves yields up to 90% under optimized conditions .
Critical Reaction Parameters:
-
Temperature: 60–80°C for amide coupling to prevent side reactions.
-
Solvent System: Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility and reaction homogeneity .
-
Purification: Recrystallization from ethanol-water mixtures (1:1 v/v) or column chromatography with silica gel (ethyl acetate/hexane gradient) ensures >95% purity .
Molecular Structure and Computational Insights
Density Functional Theory (DFT) calculations on analogous structures reveal:
-
Electron Density Distribution: The benzothiazole ring exhibits electron-deficient regions at the thiazole nitrogen, while the indole NH group acts as a hydrogen-bond donor .
-
Non-Covalent Interactions: Reduced Density Gradient (RDG) analysis identifies van der Waals forces and N–H···O hydrogen bonds stabilizing the molecule in aqueous environments .
Hypothetical Binding Mode:
Molecular docking simulations suggest that the indole NH forms hydrogen bonds with acetylcholinesterase (AChE) residues (e.g., Trp286), while the benzothiazole engages in π-π stacking with Phe295 . This dual interaction mimics the binding of donepezil, a known AChE inhibitor, supporting potential applications in Alzheimer’s disease .
Challenges and Future Directions
-
Synthetic Scalability: Optimizing catalyst systems (e.g., transitioning from HATU to cheaper alternatives like EDCI) could reduce production costs .
-
Target Selectivity: Computational mutagenesis studies are needed to assess off-target risks, particularly for kinase and cytochrome P450 enzymes.
-
In Vivo Validation: Preclinical models of neuroinflammation and cognitive decline (e.g., transgenic Alzheimer’s mice) are essential to confirm efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume